8-Benzyl-1,8-diazaspiro[4.5]decan-2-one
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Overview
Description
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound with the molecular formula C15H20N2O. It is characterized by a unique spirocyclic structure, which includes a benzyl group attached to a diazaspirodecane core.
Mechanism of Action
Target of Action
The primary targets of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of various cytokines and growth factors. They play a crucial role in immune response, cell growth, and survival.
Mode of Action
This compound acts as a selective dual inhibitor of TYK2 and JAK1 . By inhibiting these kinases, it disrupts the signaling pathways they are involved in, leading to changes in the expression of related genes and the formation of Th1, Th2, and Th17 cells .
Biochemical Pathways
The compound affects the TYK2/JAK1-regulated pathways . These pathways are involved in the regulation of immune response and inflammation. By inhibiting TYK2 and JAK1, the compound can modulate the immune response and potentially alleviate inflammatory conditions .
Result of Action
The inhibition of TYK2 and JAK1 by this compound leads to changes in the expression of related genes and the formation of Th1, Th2, and Th17 cells . This can modulate the immune response and potentially have anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a white solid and should be stored at room temperature Other factors such as pH, presence of other substances, and physiological conditions can also affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method includes the cyclization of N-benzyl-1,2-diaminoethane with cyclohexanone in the presence of a suitable catalyst .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
8-Benzyl-1,8-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as a scaffold for designing biologically active molecules, including enzyme inhibitors.
Medicine: Research indicates its potential use in developing therapeutic agents targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials with unique properties.
Comparison with Similar Compounds
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- 8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Comparison: 8-Benzyl-1,8-diazaspiro[4.5]decan-2-one stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
8-benzyl-1,8-diazaspiro[4.5]decan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c18-14-6-7-15(16-14)8-10-17(11-9-15)12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPZTZZSWFKPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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